

Spectroscopic and Synthetic Profile of 2-Fluoroisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoroisonicotinaldehyde

Cat. No.: B111655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for **2-Fluoroisonicotinaldehyde** (also known as 2-fluoropyridine-4-carboxaldehyde). This key intermediate is valuable in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties.

Spectroscopic Data

While a comprehensive, publicly available experimental dataset for **2-Fluoroisonicotinaldehyde** is not readily available in a single source, the following tables summarize the expected spectroscopic characteristics based on data from analogous compounds, including 2-fluoropyridine derivatives and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-Fluoroisonicotinaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	H-7 (Aldehyde)
~8.5	d	~5.0	H-6
~7.8	d	~5.0	H-5
~7.5	s	-	H-3

Solvent: CDCl_3 . The chemical shifts are approximate and based on the analysis of similar aromatic aldehydes and 2-fluoropyridine derivatives.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Fluoroisonicotinaldehyde**

Chemical Shift (δ , ppm)	Coupling to ^{19}F (J, Hz)	Assignment
~192	-	C-7 (Carbonyl)
~165	d, $^{1}\text{JCF} \approx 240$	C-2
~152	d, $^{3}\text{JCF} \approx 4$	C-6
~145	d, $^{2}\text{JCF} \approx 15$	C-4
~122	d, $^{3}\text{JCF} \approx 5$	C-5
~118	d, $^{2}\text{JCF} \approx 35$	C-3

Solvent: CDCl_3 . The chemical shifts and coupling constants are estimates based on known data for fluorinated pyridines.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Fluoroisonicotinaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehydic C-H Stretch (Fermi resonance doublet)[1][2]
~1710	Strong	C=O Stretch (Aromatic Aldehyde)[1][2]
~1600, ~1470	Medium	Aromatic C=C and C=N Ring Stretching
~1250	Strong	C-F Stretch

The presence of a strong carbonyl absorption around 1710 cm⁻¹ and the characteristic weak aldehydic C-H stretches are key diagnostic peaks.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Fluoroisonicotinaldehyde**

m/z	Relative Intensity	Proposed Fragment
125	High	[M] ⁺ (Molecular Ion)
124	Medium	[M-H] ⁺
96	Medium	[M-CHO] ⁺
69	Medium	[M-CHO-HCN] ⁺

The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl radical (M-29).[3][4][5]

Experimental Protocol: Synthesis of 2-Fluoroisonicotinaldehyde

A plausible and commonly employed method for the synthesis of **2-Fluoroisonicotinaldehyde** is the oxidation of the corresponding methyl-substituted precursor, 2-fluoro-4-methylpyridine.

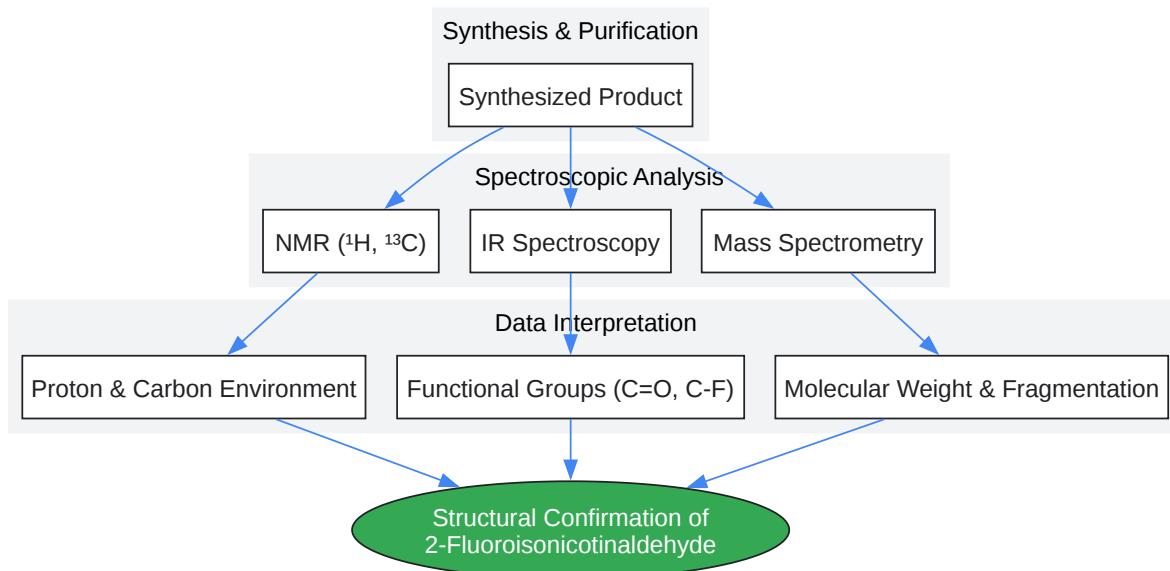
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Fluoroisonicotinaldehyde** from 2-fluoro-4-methylpyridine.

Materials and Reagents:

- 2-Fluoro-4-methylpyridine
- Selenium Dioxide (SeO_2)
- 1,4-Dioxane (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane.
- Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise.

- Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with dichloromethane.
- Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure **2-Fluoroisonicotinaldehyde**.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized **2-Fluoroisonicotinaldehyde** using the described spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Fluoroisonicotinaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Fluoroisonicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111655#spectroscopic-data-nmr-ir-ms-for-2-fluoroisonicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com